molecular formula C18H37N5O9 B7773207 tobramycin

tobramycin

Numéro de catalogue: B7773207
Poids moléculaire: 467.5 g/mol
Clé InChI: NLVFBUXFDBBNBW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Clinical Applications

1.1. Systemic Infections

Tobramycin is indicated for the treatment of serious bacterial infections, including:

  • Septicemia
  • Lower respiratory tract infections
  • Central nervous system infections (e.g., meningitis)
  • Intra-abdominal infections
  • Skin and subcutaneous tissue infections
  • Osteomyelitis
  • Complicated urinary tract infections

The FDA has approved its intravenous and intramuscular administration for these conditions, particularly against susceptible organisms such as Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus .

1.2. Cystic Fibrosis Management

Inhaled this compound is specifically approved for managing chronic lung infections in CF patients aged six years and older. It targets Pseudomonas aeruginosa, which is often resistant to many antibiotics . The inhaled form helps reduce bacterial load and improve lung function, thus enhancing the quality of life for these patients.

1.3. Ophthalmic Use

Topical formulations of this compound are utilized to treat external ocular infections caused by susceptible bacteria in both adults and children. This application is crucial for managing bacterial conjunctivitis and other eye-related infections .

Innovative Research Applications

2.1. Antibiotic Adjuvant

Recent studies have explored the use of this compound benzyl ether as an antibiotic adjuvant. This compound enhances the efficacy of antibiotics like rifampicin against multidrug-resistant (MDR) Gram-negative bacteria by permeabilizing their outer membranes . This innovative approach addresses the rising challenge of antibiotic resistance.

Adjuvant Compound Target Pathogens Enhanced Antibiotics
This compound Benzyl EtherMDR Gram-negativeRifampicin, Novobiocin, Minocycline

2.2. Biofilm Disruption

This compound has been shown to increase the sensitivity of biofilms formed by pathogenic bacteria to other antibiotics, thereby enhancing treatment efficacy in chronic infections where biofilms are prevalent . This characteristic is particularly beneficial in treating persistent infections associated with devices or implants.

Case Studies

3.1. Vestibulotoxicity in Cystic Fibrosis Patients

A retrospective analysis highlighted vestibulotoxicity as a significant adverse effect in CF patients treated with intravenous this compound. Out of 26 patients treated over seven months, four developed acute dizziness and balance disorders, with two experiencing irreversible vestibular damage . This case underscores the need for monitoring and early recognition of side effects during treatment.

3.2. Systemic Absorption in Lung Transplant Recipients

A study investigating inhaled this compound in lung transplant recipients revealed that 82% of participants had detectable serum levels after treatment, with some exhibiting high levels associated with acute kidney injury (AKI) . This finding emphasizes the importance of monitoring drug levels to mitigate potential nephrotoxicity.

Activité Biologique

Tobramycin is an aminoglycoside antibiotic primarily used to treat infections caused by aerobic Gram-negative bacteria, particularly Pseudomonas aeruginosa. Its mechanism of action, pharmacokinetics, and clinical applications highlight its significance in antimicrobial therapy, especially for patients with cystic fibrosis (CF) and bronchiectasis.

This compound exerts its antibacterial effects by binding to the 16S ribosomal RNA component of the bacterial 30S ribosomal subunit. This binding inhibits the initiation of protein synthesis, leading to mistranslation of mRNA and the production of defective proteins that disrupt cellular processes and integrity, ultimately resulting in bacterial cell death .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption following intramuscular injection, with peak serum concentrations typically reached within 30 to 90 minutes. Therapeutic levels are generally maintained between 4 to 6 µg/mL . The inhaled form of this compound has been shown to achieve effective concentrations in the lungs while minimizing systemic exposure, thus reducing the risk of nephrotoxicity and ototoxicity commonly associated with systemic aminoglycosides .

Cystic Fibrosis

Inhaled this compound has been extensively studied in patients with cystic fibrosis. A pivotal study demonstrated that intermittent administration improved pulmonary function significantly. Patients receiving inhaled this compound exhibited a mean increase in forced expiratory volume in one second (FEV1) by 10% compared to a decline in the placebo group . Additionally, the density of Pseudomonas aeruginosa in sputum decreased significantly, correlating with reduced hospitalization rates among treated patients .

Bronchiectasis

Recent trials have explored the efficacy of inhaled this compound combined with oral ciprofloxacin for eradicating Pseudomonas aeruginosa in bronchiectasis patients. The study indicated that eradication rates were significantly higher (50%) in groups receiving inhaled this compound compared to those receiving saline (25%) .

Table 1: Summary of Key Studies on this compound

Study TypePatient PopulationInterventionKey Findings
Multicenter TrialCystic FibrosisInhaled this compound (300 mg twice daily)Increased FEV1 by 10%, reduced P. aeruginosa density by 0.8 log10 CFU/g sputum
Phase IV TrialBronchiectasisInhaled this compound + Oral CiprofloxacinEradication rate: 50% vs. 25% for saline controls
Longitudinal StudyCF PatientsInhaled this compound (TIP)Improved FEV1 % predicted; reduced hospitalization rates

Resistance Patterns

This compound resistance remains a concern, especially among chronic infections. A study indicated that the proportion of Pseudomonas aeruginosa isolates resistant to this compound increased from 25% at baseline to 32% after treatment in some patients. This highlights the importance of monitoring susceptibility patterns during therapy .

Propriétés

IUPAC Name

4-amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37N5O9/c19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18/h5-18,24-28H,1-4,19-23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVFBUXFDBBNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37N5O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90860478
Record name 4,6-Diamino-3-[(3-amino-3-deoxyhexopyranosyl)oxy]-2-hydroxycyclohexyl 2,6-diamino-2,3,6-trideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90860478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32986-56-4
Record name tobramycin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180514
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tobramycin
Reactant of Route 2
tobramycin
Reactant of Route 3
tobramycin
Reactant of Route 4
tobramycin
Reactant of Route 5
tobramycin
Reactant of Route 6
tobramycin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.